2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Overview
Description
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole, otherwise known as TMDO, is a new class of organoboron compounds that has recently been studied for its potential uses in medicinal chemistry. TMDO is an attractive molecule due to its unique properties, including its high reactivity, low toxicity, and its ability to form covalent bonds with a wide range of functional groups.
Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. Its borate and sulfonamide groups allow for nucleophilic and amidation reactions, which are crucial for constructing complex molecules. This versatility makes it a valuable component in the synthesis of various pharmaceuticals and biologically active molecules .
Crystallography and Conformational Analysis
The crystal structure of this compound can be characterized by techniques such as X-ray diffraction. This allows researchers to understand the conformational dynamics of the molecule, which is essential for predicting reactivity and interaction with other molecules. Such analyses contribute to the design of new materials and drugs .
Density Functional Theory (DFT) Studies
DFT studies enable the exploration of the electronic structure of this compound. By calculating molecular electrostatic potential and frontier molecular orbitals, scientists can predict the compound’s physical and chemical properties, such as reactivity and stability .
Enzyme Inhibition
Compounds with borate groups have been used as enzyme inhibitors. They can bind to active sites or allosteric sites on enzymes, modulating their activity. This application is particularly relevant in the development of new treatments for diseases where enzyme regulation is a therapeutic target .
Fluorescent Probes
The boronic ester bonds in this compound can react with various analytes, making it useful as a fluorescent probe. It can be used to detect the presence of hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which is valuable in both biological research and medical diagnostics .
Drug Delivery Systems
Due to the responsive nature of boronic ester bonds to microenvironmental changes such as pH, glucose, and ATP, this compound can be incorporated into drug delivery systems. These systems can deliver drugs like insulin and genes more effectively by controlling the release through the formation and rupture of boronic ester bonds in different environments .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used as reagents in organic synthesis, suggesting that the compound may interact with a variety of biological targets.
Mode of Action
Based on its structural similarity to other boronic acid derivatives, it is plausible that it may interact with its targets through the formation of covalent bonds, particularly with proteins or enzymes that have nucleophilic side chains .
Biochemical Pathways
Boronic acid derivatives are known to play a role in various biochemical reactions, including c-c bond formation, oxidation, and reduction .
Pharmacokinetics
It’s worth noting that the bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate or hinder absorption .
Result of Action
Given its structural similarity to other boronic acid derivatives, it may be involved in the modification of proteins or other biomolecules, potentially altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, boronic acids are known to be susceptible to hydrolysis in moist conditions .
properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)12-17-16-9-18-12/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMKIDKLUDAMTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611672 | |
Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
276694-19-0 | |
Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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